molecular formula C11H4BrCl2F3N2 B13714609 2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13714609
M. Wt: 371.96 g/mol
InChI Key: WOTUPCATUROTQL-UHFFFAOYSA-N
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Description

2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the bromination of 6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions could produce biaryl or diaryl compounds.

Scientific Research Applications

2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its biological activity.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyrimidine
  • 6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

Comparison

Compared to similar compounds, 2-Bromo-6-(2,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The trifluoromethyl group also imparts unique electronic properties, making it valuable in various applications.

Properties

Molecular Formula

C11H4BrCl2F3N2

Molecular Weight

371.96 g/mol

IUPAC Name

2-bromo-4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H4BrCl2F3N2/c12-10-18-8(4-9(19-10)11(15,16)17)6-3-5(13)1-2-7(6)14/h1-4H

InChI Key

WOTUPCATUROTQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NC(=N2)Br)C(F)(F)F)Cl

Origin of Product

United States

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